molecular formula C15H13N3O2 B3147856 5-nitro-1-(1-phenylethyl)-1H-benzimidazole CAS No. 632301-31-6

5-nitro-1-(1-phenylethyl)-1H-benzimidazole

Cat. No.: B3147856
CAS No.: 632301-31-6
M. Wt: 267.28 g/mol
InChI Key: IWGVZBKCNAMNAE-UHFFFAOYSA-N
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Description

5-nitro-1-(1-phenylethyl)-1H-benzimidazole is a synthetic small molecule based on the privileged benzimidazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The benzimidazole core is isosteric with naturally occurring nucleotides, which allows its derivatives to interact effectively with biological polymers, making it a versatile template for developing therapeutic agents . This specific compound features a nitro group at the 5-position and a 1-phenylethyl substitution on the ring nitrogen, modifications that are known to influence the compound's electronic properties, binding affinity, and overall bioactivity. Benzimidazole derivatives, particularly those with nitro substituents, are frequently investigated for their antiparasitic properties . Research on similar nitro-benzimidazole compounds has demonstrated promising in vitro activity against protozoan parasites such as Giardia intestinalis , Entamoeba histolytica , and Trichomonas vaginalis . The mechanism of action for nitro-aromatic compounds often involves reductive metabolism within the parasite, leading to the generation of toxic metabolites that disrupt cellular function . Beyond antiparasitic applications, the benzimidazole scaffold is recognized for a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and anti-inflammatory effects . The structural features of this compound make it a valuable intermediate for researchers exploring structure-activity relationships (SAR) in these fields. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-nitro-1-(1-phenylethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11(12-5-3-2-4-6-12)17-10-16-14-9-13(18(19)20)7-8-15(14)17/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVZBKCNAMNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266520
Record name 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole
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Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632301-31-6
Record name 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=632301-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 5-Nitro-1H-Benzimidazole Derivatives

The preparation of 5-nitro-1H-benzimidazole derivatives, the essential precursors to the title compound, can be broadly categorized into multi-step and one-pot procedures.

Multi-step syntheses are common and allow for controlled introduction of functional groups. A typical approach involves the condensation of an appropriately substituted o-phenylenediamine (B120857) with a one-carbon synthon, such as a carboxylic acid or its derivative. researchgate.net For 5-nitro-1H-benzimidazole, the synthesis often starts with 4-nitro-o-phenylenediamine (B140028).

One established method involves the reaction of 4-nitro-o-phenylenediamine with ethyl formate (B1220265) in the presence of hydrochloric acid, followed by neutralization to yield 5-nitro-1H-benzimidazole. This product then serves as a key intermediate for subsequent N-alkylation. Another classical approach, known as the Phillips synthesis, involves the condensation of o-phenylenediamines with carboxylic acids under heating. researchgate.net

Table 1: Example of Multi-Step Synthesis for 5-Nitro-1H-benzimidazole

Reactants Reagents & Conditions Product Yield Reference
4-nitro-o-phenylenediamine, Ethyl formate HCl, Reflux, 48h; then K₂CO₃ 5-nitro-1H-benzimidazole 95%
4-nitro-1,2-phenylenediamine, Substituted aromatic aldehydes Dimethoxyethane, Na₂S₂O₅, Reflux, 48h 2-Aryl-5-nitro-1H-benzimidazoles - scholarsresearchlibrary.com

These multi-step methods provide a reliable route to the core structure, which can then be further functionalized. tandfonline.com

To improve efficiency and reduce waste, one-pot methods have been developed. These procedures often start from an o-nitroaniline precursor and combine the reduction of the nitro group and the subsequent cyclization into a single operational step. ingentaconnect.com A prominent method involves the reaction of a polymer-bound o-nitroaniline with an aldehyde in the presence of a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O). researchgate.net This solid-phase approach simplifies purification and allows for the generation of diverse benzimidazole (B57391) libraries. researchgate.net

Another effective reagent for this one-pot reductive cyclization is sodium dithionite (B78146) (Na₂S₂O₂), which facilitates the conversion of o-nitroanilines and aldehydes into benzimidazoles. researchgate.net These methods offer significant advantages in terms of reaction time and procedural simplicity compared to traditional multi-step protocols. doi.org

Table 2: One-Pot Reductive Cyclocondensation for Benzimidazole Synthesis

Starting Material Reagent 2 Reducing Agent / Conditions Product Type Key Feature Reference
Polymer-bound o-nitroaniline Aldehyd SnCl₂·2H₂O, DMF, 60°C 2-Substituted benzimidazoles Solid-phase synthesis, excellent purity researchgate.net
o-Nitroaniline Aldehyde Sodium dithionite, DMSO 2-Substituted benzimidazoles Efficient one-pot nitro reduction-cyclization researchgate.net

Regioselectivity Considerations in Nitration and N-Alkylation of Benzimidazoles

The precise placement of substituents on the benzimidazole ring is critical and is governed by the principles of regioselectivity. For the synthesis of 5-nitro-1-(1-phenylethyl)-1H-benzimidazole, two key regioselective steps are the nitration of the benzene (B151609) ring and the alkylation of the imidazole (B134444) nitrogen.

Nitration: The electrophilic nitration of the parent benzimidazole ring occurs at the 5-position (which is equivalent to the 6-position due to tautomerism). researchgate.netchemicalbook.com However, if the N-1 position is already substituted, as in 1-(1-phenylethyl)-1H-benzimidazole, the 5- and 6-positions become electronically and sterically distinct. The directing effect of the N-1 alkyl group and the imidazole ring itself influences the position of incoming nitro group. Quantum chemical studies are often employed to predict the most likely site of electrophilic attack by analyzing the electron density in the highest occupied molecular orbital (HOMO) of the substrate. researchgate.netnih.gov The nitration of 1-substituted benzimidazoles can lead to a mixture of 5-nitro and 6-nitro isomers, with the ratio depending on the reaction conditions and the nature of the N-1 substituent.

N-Alkylation: The N-alkylation of 5-nitro-1H-benzimidazole presents a significant regioselectivity challenge. The two nitrogen atoms of the imidazole ring (N-1 and N-3) are not equivalent. Alkylation can occur at either nitrogen, leading to a mixture of 1,5-nitro and 1,6-nitro (which is the same as 1,7-nitro) isomers. The reaction of 5-nitrobenzimidazole (B188599) with an alkylating agent like 1-bromo-1-phenylethane can produce both this compound and 6-nitro-1-(1-phenylethyl)-1H-benzimidazole. researchgate.net

The outcome of this reaction is highly dependent on the reaction conditions, particularly the base and solvent used. Studies on the related indazole system show that strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) strongly favor alkylation at the N-1 position. beilstein-journals.orgbeilstein-journals.org In contrast, using bases like potassium carbonate (K₂CO₃) can lead to mixtures of regioisomers. beilstein-journals.org The steric bulk of both the alkylating agent and any substituents on the benzimidazole ring also play a crucial role in determining the isomeric ratio. beilstein-journals.orgbeilstein-journals.org

Table 3: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Indazoles (Illustrative Analogy)

Base Solvent Temperature N-1 : N-2 Ratio Reference
K₂CO₃ Acetonitrile (B52724) (MeCN) Reflux 2.8 : 1 beilstein-journals.org
DBU Dichloromethane (DCM) RT 1.8 : 1 beilstein-journals.org
NaH Tetrahydrofuran (THF) 50°C >99 : 1 beilstein-journals.org

Derivatization at the N-1 Position: Introduction of the 1-Phenylethyl Moiety and Related Alkyl/Aryl Groups

The introduction of the 1-phenylethyl group at the N-1 position is typically achieved via a nucleophilic substitution reaction. This involves deprotonating the N-H of 5-nitro-1H-benzimidazole with a suitable base, such as potassium hydroxide (B78521) (KOH) or sodium hydride (NaH), to form the benzimidazolide (B1237168) anion. researchgate.netbeilstein-journals.org This anion then acts as a nucleophile, attacking an electrophilic source of the phenylethyl group, such as (1-bromoethyl)benzene.

A study on the synthesis of the regioisomeric compound, 6-nitro-1-(2-phenylethyl)-1H-benzimidazole, utilized 5-nitrobenzimidazole, 2-bromoethylbenzene, and KOH in ethanol (B145695), demonstrating the viability of this general approach. researchgate.net A wide variety of other N-1 substituents can be introduced using similar methods by employing different alkyl or aryl halides, tosylates, or other electrophiles. beilstein-journals.orgnih.gov

Advanced Synthetic Techniques in Benzimidazole Chemistry

Modern synthetic chemistry has introduced several advanced techniques to improve the efficiency, yield, and environmental footprint of benzimidazole synthesis. ingentaconnect.com These methods are applicable to the preparation of the target compound and its derivatives.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating. ijarsct.co.in This technique has been successfully applied to the condensation of o-phenylenediamines with aldehydes and carboxylic acids.

Ultrasonic Irradiation: Sonication is another energy source used to accelerate chemical reactions. The synthesis of benzimidazole derivatives via the condensation of o-phenylenediamines and aldehydes has been shown to be highly efficient under ultrasonic irradiation, offering short reaction times and high yields. doi.org

Catalytic Methods: A variety of catalysts, including solid acid catalysts (e.g., zeolites), metal-based catalysts (e.g., cobalt ferrite (B1171679) nanoparticles), and photocatalysts, have been employed to facilitate benzimidazole synthesis under greener conditions. ingentaconnect.comingentaconnect.comijarsct.co.in These catalysts are often reusable, which adds to the economic and environmental viability of the process. doi.org

Solid-Phase Synthesis: As mentioned previously, anchoring reactants to a solid support simplifies the reaction work-up and purification process, making it ideal for combinatorial chemistry and the creation of compound libraries. researchgate.net

Table 4: Comparison of Advanced Synthetic Techniques for Benzimidazole Synthesis

Technique Catalyst/Conditions Typical Reaction Time Key Advantage Reference
Microwave-Assisted Solid acid catalysts 10-40 minutes Accelerated reaction, high yields ijarsct.co.in
Ultrasonic Irradiation ZnFe₂O₄ nano-catalyst ~30 minutes Short reaction time, simple work-up doi.org
Nanocatalysis Cobalt ferrite nanoparticles - High yield, catalyst reusability
Solid-Phase Synthesis SnCl₂·2H₂O / 60°C 3 hours Excellent purity, simplified purification researchgate.net

These advanced techniques represent the forefront of synthetic organic chemistry, offering powerful tools for the efficient and sustainable production of complex molecules like this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rjptonline.orgscilit.com While a specific protocol for the microwave-assisted synthesis of this compound is not extensively detailed in the reviewed literature, the synthesis of analogous 5(6)-nitro-1H-benzimidazoles provides a strong basis for a proposed synthetic route. ajol.infosemanticscholar.orgresearchgate.net

A general approach involves the condensation of 4-nitro-o-phenylenediamine with an appropriate aldehyde or its precursor under microwave irradiation. ajol.infosemanticscholar.org For the synthesis of the title compound, 1-phenylethanal would be the logical aldehyde choice. The reaction can be carried out in the presence of a catalyst and a suitable solvent. One study describes the microwave-assisted synthesis of 2-substituted-5(6)-nitro-1H-benzimidazoles by reacting 4-nitro-o-phenylenediamine with various aldehydes in the presence of alumina (B75360) as a catalyst and acetonitrile as the solvent. rjptonline.org The reaction times were remarkably short, often in the range of seconds to minutes, with good to excellent yields. rjptonline.org

Another established method for synthesizing benzimidazole derivatives under microwave irradiation involves the use of iminoester hydrochlorides. ajol.infosemanticscholar.orgresearchgate.net This method has been successfully applied to the synthesis of various 5(6)-nitro-1H-benzimidazole derivatives. ajol.infosemanticscholar.orgresearchgate.net The process typically involves the reaction of an iminoester hydrochloride with 4-nitro-o-phenylenediamine under microwave irradiation. ajol.infosemanticscholar.orgresearchgate.net

The following table summarizes representative conditions for the microwave-assisted synthesis of related benzimidazole derivatives, which could be adapted for the synthesis of this compound.

ReactantsCatalyst/SolventPower (W)Time (sec)Yield (%)Reference
o-phenylenediamine, naphthaldehydeAlumina, Acetonitrile2002293.4 rjptonline.org
4-nitro-o-phenylenediamine, iminoester hydrochloride-130600- ajol.info

Interactive Data Table

This table is interactive. Click on the headers to sort the data.

ReactantsCatalyst/SolventPower (W)Time (sec)Yield (%)
o-phenylenediamine, naphthaldehydeAlumina, Acetonitrile2002293.4
4-nitro-o-phenylenediamine, iminoester hydrochloride-130600-

Green Chemistry Approaches to Benzimidazole Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzimidazole synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources. chemmethod.commdpi.com

One prominent green approach is the use of water as a solvent. N-Alkylated benzimidazole derivatives have been synthesized via aza-Michael addition reactions of 1H-benzimidazoles to α,β-unsaturated compounds in water, with palladium acetate (B1210297) as a catalyst. ccspublishing.org.cn This method offers advantages such as convenient manipulation, atom economy, and environmental friendliness. ccspublishing.org.cn

Another green strategy involves the use of ammonium (B1175870) chloride as a catalyst for the condensation of o-phenylenediamine and various aldehydes in ethanol. This one-pot reaction is economically viable and proceeds in moderate to good yields. The reaction mixture is simply heated, and the product can be precipitated by pouring the mixture into ice-cold water, simplifying the workup process.

The use of solid supports and catalysts that can be easily recovered and reused is also a key aspect of green chemistry. Montmorillonite K10, a type of clay, has been used as a solid support for the synthesis of 2-trifluoromethylbenzimidazoles under microwave irradiation in a dry media, resulting in good yields.

The following table presents examples of green chemistry approaches for the synthesis of benzimidazole derivatives.

ReactantsCatalyst/SolventConditionsYield (%)Reference
o-phenylenediamine, anisaldehydeNH4Cl, Ethanol80°C, 2h-
1H-benzimidazoles, α,β-unsaturated compoundsPalladium acetate, Water-- ccspublishing.org.cn
o-phenylenediamine, benzaldehydeDeep Eutectic Solvent (DES)80°C, 10 min95 mdpi.com

Interactive Data Table

This table is interactive. Click on the headers to sort the data.

ReactantsCatalyst/SolventConditionsYield (%)
o-phenylenediamine, anisaldehydeNH4Cl, Ethanol80°C, 2h-
1H-benzimidazoles, α,β-unsaturated compoundsPalladium acetate, Water--
o-phenylenediamine, benzaldehydeDeep Eutectic Solvent (DES)80°C, 10 min95

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. arabjchem.orgresearchgate.net For 5-nitro-1-(1-phenylethyl)-1H-benzimidazole, ¹H NMR and ¹³C NMR, supplemented by two-dimensional techniques, would provide a complete picture of its molecular structure. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzimidazole (B57391) ring, the phenylethyl substituent, and the imidazole (B134444) proton.

Benzimidazole Protons: The benzimidazole core has three aromatic protons. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences their chemical shifts, generally pushing them downfield. The proton at C4, being ortho to the nitro group, is expected to be the most deshielded and may appear as a doublet. The proton at C6, also influenced by the nitro group, would appear as a doublet of doublets, and the C7 proton would likely be a doublet.

Imidazole Proton: The single proton at the C2 position of the imidazole ring (H-2) typically appears as a sharp singlet in a downfield region, often above 8.0 ppm. For instance, in 5-nitrobenzimidazole (B188599), this proton (H-2) appears at approximately 8.59 ppm. chemicalbook.com

1-Phenylethyl Protons: This group introduces a set of characteristic signals. The methine proton (-CH-) attached to the nitrogen and the phenyl ring will appear as a quartet due to coupling with the three methyl protons. The methyl group (-CH₃) will, in turn, appear as a doublet, coupled to the methine proton. The five protons of the phenyl ring will likely appear as a multiplet in the typical aromatic region (around 7.2-7.5 ppm).

Predicted ¹H NMR Chemical Shifts:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H-2 (imidazole)~8.6 - 8.8Singlet (s)Expected to be downfield due to the aromatic nature of the ring and adjacent nitrogen atoms.
H-4 (benzimidazole)~8.5 - 8.7Doublet (d)Significantly deshielded by the adjacent nitro group.
H-6 (benzimidazole)~8.2 - 8.4Doublet of Doublets (dd)Influenced by both the nitro group and the adjacent proton.
H-7 (benzimidazole)~7.8 - 8.0Doublet (d)Coupled to the H-6 proton.
-CH- (phenylethyl)~5.8 - 6.2Quartet (q)The chemical shift is influenced by the attachment to a nitrogen atom and the phenyl group.
Phenyl group (C₆H₅)~7.2 - 7.5Multiplet (m)Typical range for monosubstituted benzene (B151609) ring protons.
-CH₃ (phenylethyl)~1.8 - 2.1Doublet (d)Appears in the aliphatic region, coupled to the methine proton.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be characterized by signals for the benzimidazole carbons and the phenylethyl carbons. The presence of the nitro group and the substitution pattern on the benzimidazole ring are key determinants of the chemical shifts. arabjchem.org In related benzimidazole structures, the C2 carbon typically appears around 140-150 ppm. researchgate.net The carbon bearing the nitro group (C5) is expected to be significantly downfield, while the other benzimidazole carbons will have distinct shifts based on their electronic environment.

Predicted ¹³C NMR Chemical Shifts:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (imidazole)~145 - 148The most downfield of the imidazole carbons due to being bonded to two nitrogen atoms.
C4 (benzimidazole)~118 - 122Shielded relative to other aromatic carbons but influenced by the adjacent nitro group.
C5 (benzimidazole)~142 - 145Directly attached to the electron-withdrawing nitro group, causing a downfield shift.
C6 (benzimidazole)~115 - 119Expected to be in the typical aromatic carbon region.
C7 (benzimidazole)~110 - 114Often one of the more upfield aromatic carbons in the benzimidazole system.
C3a/C7a (bridgehead)~135 - 145Bridgehead carbons with shifts influenced by fusion and substitution.
-CH- (phenylethyl)~55 - 60Aliphatic carbon attached to nitrogen.
Phenyl (ipso-C)~140 - 143The carbon of the phenyl ring attached to the methine group.
Phenyl (ortho, meta, para-C)~125 - 130Carbons of the monosubstituted phenyl ring.
-CH₃ (phenylethyl)~20 - 25Aliphatic methyl carbon.

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for example, confirming the coupling between the H-6 and H-7 protons on the benzimidazole ring, and between the methine and methyl protons of the phenylethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It would be crucial for assigning the quaternary (non-protonated) carbons, such as the bridgehead carbons and C5, by observing their correlations with nearby protons.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, is essential for identifying the functional groups present in a molecule.

The FTIR spectrum of this compound would be dominated by absorptions corresponding to the nitro group, the aromatic rings, and the aliphatic substituent. In related nitro-benzimidazole compounds, characteristic peaks for the nitro group are observed. scholarsresearchlibrary.com For example, in 5-Nitro-2-phenyl-1H-benzimidazole, strong absorptions for the NO₂ group appear at 1512 cm⁻¹ and 1334 cm⁻¹. rsc.org

Predicted FTIR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100 - 3000C-H stretchAromatic (Benzimidazole, Phenyl)
~2980 - 2850C-H stretchAliphatic (-CH-, -CH₃)
~1625 - 1600C=N stretchImidazole ring
~1600 - 1450C=C stretchAromatic rings
~1550 - 1500Asymmetric NO₂ stretchNitro group
~1350 - 1320Symmetric NO₂ stretchNitro group
~850 - 750C-H out-of-plane bendAromatic rings

Raman spectroscopy provides complementary information to FTIR, particularly for symmetric vibrations and non-polar bonds. The symmetric stretching of the nitro group, which is strong in the FTIR spectrum, would also be a prominent feature in the Raman spectrum. The breathing modes of the aromatic rings are often strong in Raman spectra. The technique would be valuable for confirming the presence of the benzimidazole and phenyl ring systems through their characteristic ring vibrations. For many benzimidazole derivatives, Raman spectroscopy has been used to study their structural properties.

Mass Spectrometry in Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in the characterization of organic molecules, providing direct evidence of the molecular weight and offering clues to the structure through the analysis of fragmentation patterns. For a compound like this compound, with a molecular formula of C₁₅H₁₃N₃O₂, the expected molecular weight is approximately 267.29 g/mol . In mass spectrometry, this would typically be observed as a molecular ion peak [M]⁺ or, more commonly in modern electrospray ionization (ESI) techniques, as a protonated molecule [M+H]⁺ at m/z 268.

The fragmentation of the molecular ion provides a "fingerprint" that can help to confirm the structure. For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the benzimidazole ring and the phenylethyl group. This could lead to the formation of a stable tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, a common fragment for compounds containing a benzyl (B1604629) or phenylethyl moiety. Another significant fragmentation would be the loss of the nitro group (NO₂), resulting in a fragment ion. The analysis of these patterns is crucial for confirming the connectivity of the atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard mass spectrometry by measuring the mass-to-charge ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of a molecule from its exact mass. The exact mass of a molecule is unique due to the mass defect of its constituent atoms.

For this compound (C₁₅H₁₃N₃O₂), the calculated exact mass of the protonated molecule [M+H]⁺ would be determined and compared to the experimentally measured value. A close match between the theoretical and experimental exact masses provides unambiguous confirmation of the molecular formula, a critical step in the identification of a new compound.

Ion Calculated m/z Observed m/z Elemental Composition
[M+H]⁺Value would be calculated based on exact atomic massesHypothetical experimental valueC₁₅H₁₄N₃O₂

This table represents the type of data that would be generated from an HRMS experiment. The actual values are not available in the searched literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of a compound is characteristic of its electronic structure, particularly the conjugated systems within the molecule.

Benzimidazole itself exhibits strong UV absorption bands. The introduction of a nitro group, which is a strong chromophore and an electron-withdrawing group, is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima. Furthermore, the presence of the phenylethyl substituent at the N-1 position will also influence the electronic transitions.

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or methanol, would be expected to show characteristic absorption bands. These bands are typically attributed to π → π* transitions within the aromatic benzimidazole system and the phenyl ring, as well as n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The position and intensity of these absorption maxima provide valuable information about the extent of conjugation and the electronic environment of the molecule.

Solvent λmax (nm) Type of Transition
e.g., EthanolHypothetical Value 1π → π
e.g., EthanolHypothetical Value 2n → π

This table illustrates the expected format for UV-Vis spectroscopic data. Specific absorption maxima for the target compound are not available in the reviewed sources.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are instrumental in determining the molecular properties of benzimidazole (B57391) derivatives from first principles. These ab initio and density functional theory (DFT) methods allow for the prediction of a wide range of characteristics, including equilibrium geometries, vibrational frequencies, and electronic properties, which are essential for understanding the molecule's behavior. nih.govnih.gov

Density Functional Theory (DFT) has become a standard method for computational studies of benzimidazole derivatives due to its balance of accuracy and computational cost. ajrconline.org The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used. mdpi.com This is often paired with a split-valence basis set, such as 6-311++G(d,p), which provides flexibility for describing the electron distribution across the molecule. nih.gov For the parent compound, 5-nitrobenzimidazole (B188599), vibrational spectra have been analyzed using DFT calculations to support experimental findings. researchgate.net In studies of similar N-substituted benzimidazoles, the DFT/B3LYP method with the 6-311++G(d,p) basis set has been shown to provide excellent agreement with experimental data for molecular parameters. nih.gov

The optimization of the molecular geometry of 5-nitro-1-(1-phenylethyl)-1H-benzimidazole is the first step in any computational analysis, seeking the lowest energy arrangement of its atoms. For the benzimidazole core, the fused bicyclic system is nearly planar. The introduction of the 1-phenylethyl group at the N1 position introduces significant conformational flexibility. The dihedral angle between the phenyl and benzimidazole rings is a key parameter. In a related structure, 1-[(S)-1-phenylethyl]-1H-benzimidazole, this dihedral angle was found to be 81.59(4)°. elsevierpure.com In another analogue, 6-nitro-1-(2-phenylethyl)-1H-benzimidazole, the phenyl and benzimidazole ring systems are also planar and make a dihedral angle of 43.9(1)°. researchgate.net The nitro group at the 5-position is expected to be coplanar with the benzimidazole ring to maximize resonance stabilization.

Table 1: Representative Optimized Geometrical Parameters of Benzimidazole Derivatives from Theoretical Calculations (Note: Data is based on related benzimidazole structures due to the absence of specific data for the title compound.)

Parameter Bond/Angle Theoretical Value Source Compound
Bond Lengths (Å) C1-N26 1.386 Å N-Butyl-1H-benzimidazole nih.gov
C2-N27 1.387 Å N-Butyl-1H-benzimidazole nih.gov
C1-N32 1.389 Å 1-benzyl-2-phenyl-1H-benzimidazole derivative biointerfaceresearch.com
C10-N33 1.393 Å 1-benzyl-2-phenyl-1H-benzimidazole derivative biointerfaceresearch.com
Bond Angles (°) C3–C2–H28 132.43° 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole nih.gov
C8–C9–N10 104.42° 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole nih.gov
Dihedral Angles (°) C8–C9–C12–C13 180.07° 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole nih.gov

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and potential applications. Analyses such as Frontier Molecular Orbitals (HOMO-LUMO), Natural Bond Orbital (NBO), and Molecular Electrostatic Potential (MEP) mapping provide a detailed understanding of the electron distribution and charge transfer characteristics within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov In computational studies of benzimidazole derivatives, the HOMO is often located on the more electron-rich portions of the molecule, while the LUMO is typically centered on electron-withdrawing groups. researchgate.net For this compound, the HOMO is expected to be distributed over the benzimidazole and phenyl rings, while the LUMO is likely to be localized on the nitro group, facilitating charge transfer from the ring system to the nitro group. researchgate.net

Table 2: Representative HOMO-LUMO Energy Values from DFT Calculations on Benzimidazole Derivatives (Note: Data is based on related benzimidazole structures due to the absence of specific data for the title compound.)

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
5-Nitrobenzimidazole researchgate.net -7.105 -7.784 0.679
N-Butyl-1H-benzimidazole nih.gov -6.2 -0.8 5.4
1-benzyl-2-phenyl-1H-benzimidazole (A1) biointerfaceresearch.com -5.895 -0.475 5.42

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. It is used to investigate charge transfer and delocalization of electron density within the molecule. The stabilization energy, E(2), calculated in NBO analysis, quantifies the extent of interaction between donor and acceptor orbitals. nih.gov In N-butyl-1H-benzimidazole, NBO analysis revealed significant delocalization of σ-electrons, contributing to the stability of the molecule. nih.gov For this compound, significant interactions are expected between the lone pairs of the nitrogen atoms in the imidazole (B134444) ring and the antibonding orbitals of the adjacent carbon atoms, as well as between the π-system of the benzimidazole ring and the π-orbitals of the nitro group. This intramolecular charge transfer is a key feature of the electronic structure. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). nih.gov For 5-nitrobenzimidazole, the MEP analysis shows that the most negative potential is located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. researchgate.net The regions around the hydrogen atoms of the benzimidazole ring typically show a positive potential. nih.gov In this compound, the MEP surface would similarly highlight the electron-rich nitro group and the electron-deficient regions, providing a map of its reactive sites. researchgate.net

Theoretical Spectroscopic Predictions

Computational approaches are instrumental in predicting the spectroscopic properties of novel molecules. By employing quantum chemical calculations, it is possible to simulate various spectra for this compound, offering a theoretical baseline for comparison with experimental data.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations, particularly using Density Functional Theory (DFT) and the Gauge-Independent Atomic Orbital (GIAO) method, are frequently employed to predict the ¹H and ¹³C NMR chemical shifts of complex organic molecules. nih.gov This process typically involves optimizing the molecule's geometry at a specific level of theory, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), followed by the NMR calculation itself. nih.govmdpi.com

For this compound, such simulations would provide the chemical shifts (δ) for each unique proton and carbon atom. The accuracy of these predictions is often enhanced by comparing them to known experimental values of structurally similar compounds, like 5-nitrobenzimidazole, and applying linear regression analysis. nih.govchemicalbook.com This comparison helps in the unambiguous assignment of signals in experimentally obtained spectra, which can be particularly complex for substituted benzimidazoles where tautomerism might occur in parent compounds. nih.govmdpi.com While specific simulated data for the title compound is not publicly available, the table below illustrates the expected output from such a computational study.

Table 1: Illustrative Simulated NMR Chemical Shifts (ppm) for this compound This table is a hypothetical representation based on typical values for related structures.

Atom Position Simulated ¹H Shift (ppm) Simulated ¹³C Shift (ppm)
C2 8.7 145.2
C4 8.6 118.9
C6 8.2 116.5
C7 7.9 111.0
C3a - 148.1
C5 - 142.8
C7a - 132.5
CH (phenylethyl) 6.1 (quartet) 55.4
CH₃ (phenylethyl) 2.0 (doublet) 20.7
C (phenyl) 7.3-7.5 (multiplet) 127.0-140.0

Predicted Vibrational and Electronic Spectra

Theoretical methods are also adept at predicting vibrational and electronic spectra. DFT calculations are commonly used to compute the harmonic vibrational frequencies, which correspond to the infrared (IR) and Raman spectral bands. researchgate.netdergipark.org.tr The potential energy distribution (PED) analysis is then used to assign these calculated frequencies to specific vibrational modes of the molecule, such as N-H stretching, C=C stretching, or nitro group vibrations. mdpi.com

Electronic spectra, which relate to electron transitions between molecular orbitals, can be simulated using Time-Dependent DFT (TD-DFT) or other high-level methods like second-order coupled-cluster (CC2) theory. researchgate.netnih.gov These calculations yield the predicted absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For nitro-aromatic compounds, these transitions are typically of the π → π* type.

Table 2: Representative Predicted Vibrational Frequencies for Key Functional Groups This table is a hypothetical representation based on published data for similar nitrobenzimidazoles.

Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Aliphatic) 2980-2900
C=N Stretch (Imidazole) 1630
C=C Stretch (Benzene) 1600-1450
NO₂ Asymmetric Stretch 1550
NO₂ Symmetric Stretch 1350

In Silico Pharmacological Profiling

Computational tools play a crucial role in modern drug discovery by predicting the likely biological activities and interactions of a new chemical entity. This early-stage profiling helps to prioritize compounds for further development.

Prediction of Activity Spectra for Substances (PASS) Analysis

The PASS (Prediction of Activity Spectra for Substances) online tool is a widely used computational method to predict the biological activity profile of a molecule based on its structure. nih.gov The algorithm compares the structure of the input molecule with a large database of known biologically active substances. The output is a list of potential activities, each with a probability of being active (Pa) and a probability of being inactive (Pi). nih.gov

A Pa value greater than 0.7 suggests a high likelihood of the compound exhibiting that activity in experiments. A Pa value between 0.5 and 0.7 indicates a moderate probability. If the Pa is less than 0.5, the compound is less likely to show the activity, but if it does, it may represent a new chemical entity for that biological target. nih.gov For a novel structure like this compound, a PASS analysis would likely predict a range of activities common to the benzimidazole scaffold, such as antiprotozoal, anticancer, and anti-inflammatory effects. nih.govresearchgate.net

Table 3: Hypothetical PASS Analysis Results for this compound This table is for illustrative purposes only.

Predicted Biological Activity Pa (Prob. Active) Pi (Prob. Inactive)
Antiprotozoal (Trichomonas) 0.685 0.012
Antineoplastic 0.610 0.025
Angiotensin II AT1 Antagonist 0.550 0.041
Protein Kinase Inhibitor 0.521 0.063
Antifungal 0.495 0.033

Molecular Docking Simulations for Target Interaction Dynamics

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. researchgate.netpensoft.net This simulation helps to understand the binding mode and estimate the binding affinity, often expressed as a binding energy score (kcal/mol). semanticscholar.org The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, defining a binding site (or "grid box"), and then using an algorithm to explore various binding poses. pensoft.netnih.gov

Based on studies of similar nitrobenzimidazole derivatives, potential protein targets for docking simulations include:

Protein Kinases: Such as Aurora B and CDK4/CycD1, which are crucial in cancer progression. nih.gov

Beta-tubulin: A target for anthelmintic and anticancer drugs. semanticscholar.org

Angiotensin II (AT1) Receptor: A key target in managing hypertension. nih.govscholarsresearchlibrary.com

Ubiquinol-cytochrome-c reductase: An enzyme involved in cellular respiration and a potential antimicrobial target. researchgate.net

Subsequent molecular dynamics (MD) simulations can be performed on the best-docked complex to study its stability and the dynamics of the interactions over time. semanticscholar.org

Molecular docking and dynamics simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These interactions are critical for the molecule's biological activity. semanticscholar.org For benzimidazole derivatives, binding is typically governed by a combination of forces:

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the oxygen atoms of the nitro group are potent hydrogen bond acceptors, often interacting with donor residues like Lysine (Lys) or Arginine (Arg) in the protein's active site. nih.gov

Hydrophobic and van der Waals Interactions: The phenyl rings of the benzimidazole and phenylethyl moieties can form extensive hydrophobic and van der Waals interactions with nonpolar amino acid residues such as Isoleucine (Ile), Valine (Val), and Leucine (Leu). nih.govscholarsresearchlibrary.com

Pi-Stacking Interactions: The aromatic rings can engage in π-π stacking or T-shaped interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Histidine (His).

A crucial mechanism specific to nitroaromatic compounds is reductive activation . The nitro group can be reduced by enzymes like microsomal reductases, particularly under hypoxic conditions, to form highly reactive species such as a hydroxylamine. nih.gov This reactive intermediate can then form a covalent bond with nucleophilic residues (e.g., Cysteine) on the protein or with DNA, leading to irreversible inhibition or cytotoxicity. nih.gov

Table 4: Summary of Potential Protein Targets and Key Interacting Residues

Potential Protein Target Key Interacting Amino Acid Residues Type of Interaction
Protein Kinases (e.g., Aurora B) ILE, VAL, LYS, HIS, ASP Hydrogen Bonding, Hydrophobic
Beta-tubulin (Colchicine domain) CYS, LEU, LYS, ASN Hydrophobic, Hydrogen Bonding
AT1 Receptor ARG, LYS, VAL, PRO Ionic, van der Waals, Hydrogen Bonding
DNA/Proteins (via reduction) Cysteine, Guanine Covalent Bonding
Angiotensin II Type 2 Receptor (AT-2R) Interactions

The Angiotensin II Type 2 Receptor (AT-2R) is a component of the renin-angiotensin system (RAS) and is involved in cardiovascular regulation. mdpi.com Unlike the AT-1 receptor, which mediates vasoconstriction, AT-2R activation is often associated with protective effects, making it an interesting target for drug design. nih.gov Computational methods are crucial for understanding the conformational dynamics and ligand-binding mechanisms of AT-2R. nih.gov

Theoretical docking studies can be employed to predict the binding affinity and pose of this compound within the AT-2R binding pocket. Such studies would likely investigate the role of the nitro group and the phenylethyl moiety in establishing interactions with key residues. The nitro group, being a strong electron-withdrawing group, could participate in electrostatic or polar interactions, while the phenylethyl group could engage in hydrophobic and van der Waals interactions within the receptor's binding site.

Molecular dynamics simulations could further elucidate the stability of the predicted binding pose over time and reveal dynamic changes in the receptor-ligand complex. These simulations provide a more realistic model of the biological environment and can help to identify allosteric effects or conformational changes induced by the ligand binding.

Hypothetical Docking Results of this compound with AT-2R

Parameter Predicted Value Key Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol) -8.5 Arg167, Tyr92, His256
Hydrogen Bonds 2 Nitro group with Arg167

Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental or published computational data for this specific interaction is unavailable.

Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor alpha (ERα) Binding

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation and is a well-established target in cancer therapy. nih.govplos.org The development of EGFR inhibitors often relies on computational techniques like pharmacophore modeling and molecular docking to identify compounds that can effectively block the ATP-binding site of the kinase domain. nih.govplos.org

For this compound, computational analysis would focus on its ability to fit within the ATP-binding pocket of EGFR. The benzimidazole core could mimic the purine (B94841) ring of ATP, forming hydrogen bonds with key hinge region residues. The phenylethyl and nitro substituents would be evaluated for their ability to form additional interactions in the surrounding hydrophobic and polar pockets, which could enhance binding affinity and selectivity. nih.gov

Estrogen Receptor alpha (ERα)

Estrogen Receptor alpha (ERα) is a nuclear receptor that is crucial in the development and progression of a majority of breast cancers. bg.ac.rs Computational studies, particularly molecular dynamics simulations, have been instrumental in understanding the conformational changes of ERα upon ligand binding, which dictates its agonist or antagonist activity. mdpi.comnih.govnih.gov

The potential interaction of this compound with ERα would be investigated by docking it into the ligand-binding domain (LBD). The model would assess whether the compound can establish interactions similar to known ERα ligands, such as estradiol (B170435) or tamoxifen. nih.gov The phenylethyl group may occupy the hydrophobic pocket, while the nitro-benzimidazole moiety could interact with polar residues at the ends of the binding cavity. MD simulations would be critical to predict whether the binding of the compound induces an agonist or antagonist conformation of the receptor's activation function 2 (AF-2) helix. nih.gov

Hypothetical Binding Affinity Comparison

Target Receptor Predicted Binding Affinity (kcal/mol) Potential Interaction Type
EGFR -9.2 ATP-competitive

Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental or published computational data for this specific interaction is unavailable.

c-Met Kinase and Mitogen-Activated Protein (MAP) Kinase Inhibition

c-Met Kinase

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor cell proliferation, invasion, and metastasis. tandfonline.com The development of c-Met inhibitors often involves 3D-QSAR and pharmacophore modeling to identify key structural features required for potent inhibition. nih.govnih.gov Benzimidazole derivatives have been explored as scaffolds for kinase inhibitors. plos.org

Mitogen-Activated Protein (MAP) Kinase

The MAP kinase signaling pathways are critical for transducing extracellular signals to cellular responses and are frequently dysregulated in cancer. tandfonline.com Benzimidazole-based compounds have been identified as inhibitors of this pathway. nih.gov Computational modeling, including 3D-QSAR, is used to understand the structural requirements for potent inhibition of specific kinases within this cascade, such as MEK5. nih.govnih.gov

Theoretical studies would assess the potential of this compound to inhibit various MAP kinases. The analysis would focus on the interactions within the ATP-binding site, which shares some homology across different kinases but also possesses unique features that can be exploited for selectivity. The chirality of the 1-phenylethyl group could be a significant factor in achieving a specific and high-affinity binding to a particular MAP kinase isoform.

Hypothetical Kinase Inhibition Profile

Kinase Target Predicted IC₅₀ (nM) Key Binding Interactions (Hypothetical)
c-Met Kinase 150 H-bond with hinge region, hydrophobic interactions

Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental or published computational data for this specific interaction is unavailable.

Structure-Computational Activity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. mdpi.com For a novel compound like this compound, QSAR models can be developed to predict its activity against various targets based on a set of calculated molecular descriptors. nih.gov

A 2D-QSAR model could be built using topological and physicochemical descriptors to predict the compound's general bioactivity. A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would provide more detailed insights by creating a 3D map of the steric and electrostatic fields around the molecule that are favorable or unfavorable for activity. nih.gov These models are constructed from a training set of structurally related compounds with known activities and can then be used to predict the activity of new compounds. mdpi.com

For this compound, a QSAR model would likely highlight the importance of the following features:

The nitro group: Its strong electron-withdrawing nature would significantly impact the electronic properties of the benzimidazole ring system.

The 1-phenylethyl substituent: Its size, shape, and chirality would be critical for steric interactions within the binding pocket.

The benzimidazole scaffold: Its ability to act as a hydrogen bond donor and acceptor is fundamental for interactions with many biological targets. researchgate.net

Illustrative QSAR Descriptor Contributions (Hypothetical Model)

Descriptor Contribution to Activity Rationale
Electronic Energy Positive The nitro group enhances electrostatic interactions.
Molecular Shape (Steric) Negative (if bulky) The phenylethyl group may cause steric hindrance if the binding pocket is narrow.

Note: The data in this table is hypothetical and for illustrative purposes only, as direct experimental or published computational data for this specific interaction is unavailable.

Biological Activity Research in Vitro Studies

Antiprotozoal Efficacy of 5-Nitro-1-(1-phenylethyl)-1H-benzimidazole Derivatives

The core structure of 5-nitro-1H-benzimidazole has been a scaffold for the development of numerous derivatives with potent antiprotozoal activities. The introduction of different substituents at various positions of the benzimidazole (B57391) ring has been a key strategy in enhancing their efficacy and selectivity against parasitic protozoa.

Giardia intestinalis is a flagellated protozoan parasite that colonizes the small intestine, causing giardiasis. In the search for more effective treatments, a series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized and evaluated for their in vitro activity against G. intestinalis. One of the most active compounds in this series, a derivative with a 4-trifluoromethylphenyl group, demonstrated a half-maximal inhibitory concentration (IC50) of 3.95 μM. This indicates a significant potency against the parasite.

Entamoeba histolytica is the causative agent of amoebiasis, a parasitic infection of the intestines that can lead to severe complications. The same series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides was also tested against E. histolytica. The derivatives showed varying degrees of activity, with the most potent compounds exhibiting significant inhibition of parasite growth in vitro.

Trichomonas vaginalis is a protozoan parasite responsible for trichomoniasis, a common sexually transmitted infection. The aforementioned 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were also assessed for their efficacy against T. vaginalis. Several compounds in this series displayed notable activity. Specifically, derivatives featuring 4-trifluoromethylphenyl and 4-chlorophenyl groups were found to be approximately four times more active than the reference drug, benznidazole.

To contextualize the efficacy of these novel benzimidazole derivatives, their in vitro activities were compared with established antiprotozoal drugs.

Against Giardia intestinalis, the derivative with an IC50 of 3.95 μM was found to be seven times more active than benznidazole, which had an IC50 of 28.00 μM.

In the case of Trichomonas vaginalis, the derivatives with 4-trifluoromethylphenyl and 4-chlorophenyl substituents demonstrated significantly higher potency compared to benznidazole. Metronidazole remains a gold standard for the treatment of infections caused by microaerophilic protist parasites like E. histolytica, G. intestinalis, and T. vaginalis. The development of new compounds with improved activity or different mechanisms of action is crucial, especially in the context of potential drug resistance.

Below is a data table summarizing the in vitro antiprotozoal activity of selected 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamide derivatives against various parasites.

Compound DerivativeTarget ParasiteIC50 (μM)
4-TrifluoromethylphenylGiardia intestinalis3.95
Benznidazole (Reference)Giardia intestinalis28.00
4-TrifluoromethylphenylTrichomonas vaginalisMore active than Benznidazole
4-ChlorophenylTrichomonas vaginalisMore active than Benznidazole

Despite a comprehensive search for scientific literature, no research articles or data were found detailing the in vitro biological activity of the specific chemical compound This compound .

Therefore, the requested article focusing on the antimicrobial spectrum of this particular compound against specified Gram-positive bacteria, Gram-negative bacteria, yeast, and mold strains cannot be generated. The necessary experimental data, including minimum inhibitory concentration (MIC) values and other measures of antibacterial and antifungal efficacy, are not available in the public domain.

Scientific articles typically investigate novel compounds or derivatives with significant biological activities. The absence of published data for this compound suggests that its antimicrobial properties may not have been a subject of published scientific inquiry, or the findings were not significant enough for publication.

Consequently, the detailed outline provided in the user request, including sections on antibacterial and antifungal activity with specific microbial strains, cannot be populated with factual and scientifically accurate information.

Antimicrobial Spectrum of Action

Antifungal Efficacy Assessments

Dermatophytic Fungi

No specific data found.

Antimycobacterial Potency Evaluations

Mycobacterium tuberculosis H37Rv Strain

No specific data found.

Non-Tuberculous Mycobacteria (M. kansasii, M. avium, M. fortuitum)

No specific data found.

Antiproliferative and Anticancer Investigations

In Vitro Cytotoxicity against Human Neoplastic Cell Lines

Breast Cancer Cell Lines (MDA-MB-231)

No specific data found.

Renal Cancer Cell Lines (A498)

No research data was found regarding the in vitro activity of this compound against the A498 renal cancer cell line.

Colorectal Carcinoma Cell Lines (HCT116)

There is no available scientific literature detailing the effects of this compound on the HCT116 colorectal carcinoma cell line.

Cervical Cancer Cell Lines (HeLa)

Investigations into the biological activity of this compound on the HeLa cervical cancer cell line have not been reported in the accessible scientific literature.

Liver Cancer Cell Lines (HepG2)

No published studies were identified that examined the in vitro effects of this compound on the HepG2 liver cancer cell line.

Lung Cancer Cell Lines (A549)

There is a lack of available data on the biological activity of this compound against the A549 lung cancer cell line.

Glioma Cell Lines (C6)

No research findings were located concerning the in vitro activity of this compound on the C6 glioma cell line.

Cellular Mechanism of Action Studies

Due to the absence of primary research on the biological activity of this compound, there is consequently no information available regarding its cellular mechanism of action in any cancer cell line.

Cell Cycle Progression Analysis

Scientific literature available through public search results does not currently provide specific data on the analysis of cell cycle progression following treatment with this compound. While other substituted 5-nitro-1H-benzimidazole derivatives have been shown to induce cell cycle arrest, specific findings for the phenylethyl-substituted variant are not detailed in the available abstracts. nih.govnih.govnih.gov

Apoptosis Induction Pathways

There is no specific information available in the public domain regarding the apoptosis induction pathways modulated by this compound. Studies on related benzimidazole compounds have demonstrated pro-apoptotic activity through various mechanisms, but data particular to this compound is not present in the accessible literature. nih.govnih.govnih.gov

Enzyme Inhibition Modulatory Effects

The ability of a compound to selectively inhibit enzymes is a key indicator of its therapeutic potential. Research has been directed at understanding the modulatory effects of this compound on several classes of enzymes critical to cell signaling and metabolism.

Serine/Threonine Protein Kinases (MAP Kinases)

Information regarding the specific inhibitory effects of this compound on the Mitogen-Activated Protein (MAP) kinase signaling pathway is not available in the public search results. The broader class of benzimidazole-based compounds has been investigated as inhibitors of this pathway, but specific data for the title compound is absent. nih.govnih.gov

Dihydrofolate Reductase (DHFR)

Specific data on the inhibition of Dihydrofolate Reductase (DHFR) by this compound is not found in the available scientific literature. DHFR is a target for various antifolate drugs, but the activity profile of this particular benzimidazole derivative against this enzyme is not publicly documented. nih.govnih.govwikipedia.orgebi.ac.ukebi.ac.uk

Cyclooxygenase (COX) Enzymes

The modulatory effects of this compound on Cyclooxygenase (COX) enzymes are not detailed in the publicly available research. While some anti-inflammatory agents target COX enzymes, the specific interaction of this compound with COX-1 or COX-2 has not been reported in the accessible literature. nih.gov

5-Lipoxygenase (5-LO) Enzyme

Research into the benzimidazole scaffold has identified it as a promising pharmacophore for the inhibition of 5-lipoxygenase (5-LOX), an enzyme pivotal in the biosynthesis of pro-inflammatory leukotrienes. A study on a series of novel benzimidazole derivatives highlighted a potent inhibitor of 5-LOX, among other inflammatory mediators like COX, TNF-α, and IL-6. nih.gov While direct experimental data on this compound is not available, the established anti-inflammatory profile of the benzimidazole nucleus suggests its potential as a 5-LOX inhibitor. nih.gov Further supporting this, a series of synthesized 4-((5-fluoro-6-(substituted)-1H-benzo[d]imidazol-2-ylthio)methyl)-benzoic acids and related compounds were designed as hybrid analogs with potent 5-LOX inhibitory activity. nih.gov One compound from this series, 4g , demonstrated a remarkable 5-LOX inhibition with an IC50 value of less than 1 μM (0.9 μM). nih.gov

Janus Kinase (JAK1, JAK3) Inhibition

The Janus kinase (JAK) family, particularly JAK1 and JAK3, are critical mediators of cytokine receptor signaling and have emerged as key targets for inflammatory diseases. acs.orgnih.gov The benzimidazole scaffold has been explored for its potential to yield selective JAK inhibitors. acs.orgnih.gov A study focused on 1,2-disubstituted benzimidazole-5-carboxamide derivatives identified compounds with notable JAK1 selectivity. acs.orgnih.gov Specifically, the compound 1-(2-aminoethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide (5c) , exhibited significant selectivity for JAK1 over other isoforms. acs.orgnih.gov

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Tyk2 IC50 (nM)JAK1 vs JAK2 (fold)JAK1 vs JAK3 (fold)JAK1 vs Tyk2 (fold)
5c 1912004801400632574
Table 1: JAK1 selectivity of a substituted benzimidazole derivative. acs.orgnih.gov

Molecular docking studies revealed that substitutions at the N1 and C2 positions of the benzimidazole core are crucial for differentiating the ATP-binding site of JAK1 from that of JAK2, leading to preferential binding. acs.orgnih.gov While there is no direct evidence for this compound as a JAK inhibitor, the established potential of the benzimidazole core in this area suggests that this compound could be a subject for future investigation. acs.orgnih.govnih.gov

Other Investigated Biological Activities (In Vitro)

Vasorelaxant Activity in Isolated Tissue Models

The vasorelaxant properties of 5-nitro benzimidazole derivatives have been investigated in ex vivo models. A study on a series of synthesized 5-nitro benzimidazole derivatives demonstrated their ability to induce vasorelaxation in rat aorta rings that were pre-contracted with phenylephrine. scholarsresearchlibrary.com Several compounds from this series showed good vasorelaxant potency, with EC50 values below 30 μM. scholarsresearchlibrary.com

CompoundEC50 (μM)
BDZ3 <30
BDZ6 <30
BDZ12 <30
BDZ18 <30
BDZ20 <30
Table 2: Vasorelaxant activity of selected 5-nitro benzimidazole derivatives. scholarsresearchlibrary.com

Although the specific compound this compound was not evaluated in this study, the findings indicate that the 5-nitro benzimidazole scaffold is a promising starting point for the development of new vasodilator agents. scholarsresearchlibrary.com

Anti-Inflammatory Effects in Experimental Models

The benzimidazole structure is a well-established pharmacophore in the design of anti-inflammatory agents. nih.govnih.gov These compounds are known to exert their effects by interacting with various targets, including cyclooxygenases (COX), 5-lipoxygenase (5-LOX) activating protein, and specific cytokines. nih.govnih.gov Structure-activity relationship studies have shown that substitutions on the benzimidazole ring significantly influence the anti-inflammatory activity. nih.gov Notably, it has been reported that a nitro group at the C5 position of the benzimidazole ring can result in pronounced anti-inflammatory activity. nih.gov

In a study of N-acridin-9-yl-4-benzimidazo-2-ylbenzamides, a compound with a nitro group at the C5 position of the benzimidazole moiety showed significant activity against CDK1 and CDK5, which are implicated in inflammatory processes. nih.gov Conversely, the replacement of the nitro group with an amino or methyl group led to a complete loss of this activity. nih.gov This highlights the critical role of the 5-nitro substitution for the anti-inflammatory potential of such derivatives.

Antioxidant Activity Assays

The antioxidant potential of benzimidazole derivatives has been a subject of considerable research. The capacity of these compounds to scavenge free radicals is a key aspect of their potential therapeutic value.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a standard method for evaluating the antioxidant activity of chemical compounds. researchgate.netnih.gov A study investigating a series of 2-substituted-5-nitro benzimidazole derivatives found that they all exhibited good antioxidant activity, with IC50 values ranging from 3.17 to 7.59 μg/ml. researchgate.net This was significantly more potent than the standard antioxidant butylated hydroxytoluene (BHT), which had an IC50 of 18.42 μg/ml. researchgate.net

CompoundIC50 (μg/ml)
3a (p-chloro) 3.17
3b (p-bromo) 3.29
3c (p-fluoro) 3.42
3d (p-nitro) 7.59
BHT (Standard) 18.42
Table 3: DPPH radical scavenging activity of 2-substituted-5-nitro benzimidazole derivatives. researchgate.net

The presence of chloro, bromo, and fluoro substituents at the para position of the 2-phenyl ring appeared to contribute to the most prominent antioxidant activity. researchgate.net While the N1 position in these compounds was unsubstituted, the results strongly suggest that the 5-nitro benzimidazole core is a potent antioxidant scaffold. researchgate.net Another study on benzimidazolehydrazone derivatives also demonstrated their radical scavenging activity, indicating that the broader benzimidazole class of compounds possesses antioxidant potential. nih.gov

As of the latest available research, specific in vitro studies focusing on the lipid peroxidation inhibition of the chemical compound this compound have not been published. While the broader class of benzimidazole derivatives has been a subject of interest in antioxidant research, and various analogues have demonstrated potential in inhibiting lipid peroxidation, data pertaining directly to the this compound variant is not present in the current scientific literature.

Therefore, a detailed analysis and data table for its activity in this specific biological assay cannot be provided at this time. Further research would be necessary to determine and quantify the potential of this compound as an inhibitor of lipid peroxidation.

Structure Activity Relationship Sar Studies of 5 Nitro 1 1 Phenylethyl 1h Benzimidazole and Analogues

Impact of Substituents at N-1 and C-2 Positions on Biological Efficacy

The benzimidazole (B57391) core offers multiple sites for substitution, with the N-1 and C-2 positions being particularly influential in modulating biological activity. mdpi.comnih.gov SAR analyses consistently show that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus significantly affect the compound's pharmacological profile, particularly its anti-inflammatory properties. mdpi.comnih.gov

At the N-1 position , the introduction of various groups, including heterocyclic moieties, has been shown to produce effective anti-inflammatory agents. mdpi.com For instance, studies on 1-phenylbenzimidazoles as inhibitors of the platelet-derived growth factor receptor (PDGFR) indicate that the N-1 phenyl group inserts into a narrow binding pocket. nih.gov This orientation is critical for activity, as further substitution on the 2'-position of the phenyl ring leads to inactivity, likely due to increased steric hindrance and an unfavorable torsion angle. nih.gov The synthesis of 1-substituted acyclic nucleoside derivatives of 5(6)-nitrobenzimidazoles has also been explored for potential antiviral activity. nih.gov

The C-2 position is another critical determinant of biological efficacy. Research on imidazolyl-oxazole systems demonstrated that introducing a halogen atom at the C-2 position resulted in a 16-fold increase in in vitro antitubercular activity. nih.gov Similarly, substituting with a phenyl ring at C-2 doubled the tuberculostatic potency, whereas a long alkyl chain at this position diminished it. nih.gov The introduction of a pyrimidine (B1678525) group at the C-2 position has been investigated for its potential to inhibit lymphocyte-specific protein tyrosine kinase (Lck). mdpi.com Furthermore, some research suggests that having an electron-withdrawing halogen substituent at both the N-1 and C-2 positions can enhance antibacterial and antifungal activities. researchgate.net

The table below summarizes the observed impact of various substituents at the N-1 and C-2 positions on the biological activity of benzimidazole analogues.

PositionSubstituent TypeResulting Biological EffectReference(s)
N-1 HeterocyclesEffective anti-inflammatory activity mdpi.com
N-1 PhenylPDGFR inhibition; 2'-substituted phenyl leads to inactivity nih.gov
N-1 Acyclic Nucleoside ChainsInvestigated for antiviral properties nih.gov
C-2 Halogen16-fold increase in antitubercular activity nih.gov
C-2 PhenylDoubled tuberculostatic activity nih.gov
C-2 Long Alkyl ChainDecreased antitubercular potency nih.gov
C-2 PyrimidineLck inhibition mdpi.com
N-1 & C-2 HalogenEnhanced antibacterial and antifungal activity researchgate.net

Role of the Nitro Group and its Positional Isomerism (5- vs. 6-Nitro)

The nitro group is a strong electron-withdrawing moiety that significantly influences the electronic properties, polarity, and reactivity of the benzimidazole scaffold. nih.govyoutube.com Its presence and position are paramount for biological activity. The nitro group can enhance interactions with amino acid residues in target proteins, and its reduction within cells can trigger toxic effects on microorganisms. nih.gov

Studies have shown that the position of the nitro group on the benzene (B151609) ring of the benzimidazole is crucial. A compound featuring a nitro group at the C-5 position demonstrated pronounced inhibitory activity against cyclin-dependent kinases (CDK1 and CDK5) and was vital for anti-inflammatory effects. mdpi.comnih.gov In contrast, replacing the C-5 nitro group with an amino or methyl group resulted in a complete loss of these activities. mdpi.comnih.gov Furthermore, in a series of 2-(4-methoxyphenyl)-1H-benzimidazoles, the 5-nitro derivative was identified as the most potent topoisomerase I inhibitor, being significantly more active than its 4-nitro positional isomer. nih.gov

The C-6 nitro isomer has also been associated with enhanced potency. In one study, a benzimidazole derivative with a nitro group at the 6-position was found to be more active than other analogues with different substituents. mdpi.com The synthesis of 1-substituted-5(6)-nitrobenzimidazoles is common, where the notation "5(6)" indicates a mixture of both positional isomers, which are often not separated. nih.gov This highlights the subtle but significant differences that can arise from the specific placement of the nitro group. For example, while 5-nitro derivatives of imidazole (B134444) were found to be active, they were significantly less so (from two to two thousand times) than the corresponding 4-nitroimidazole (B12731) isomers, underscoring the profound impact of positional isomerism. nih.gov

The table below compares the biological activities associated with the 5-nitro and 6-nitro isomers of benzimidazole.

Nitro Group PositionAssociated Biological ActivityKey FindingsReference(s)
5-Nitro Anti-inflammatory, CDK InhibitionPronounced activity against CDK1/CDK5; crucial for anti-inflammatory action. mdpi.comnih.gov
5-Nitro Topoisomerase I InhibitionSignificantly more active than the 4-nitro isomer in one series. nih.gov
6-Nitro General ActivityFound to be more active than other substituted analogues in one study. mdpi.com
5(6)-Nitro AntiviralSynthesized as a mixture for evaluation as antiviral agents. nih.gov

Influence of Aromatic and Alkyl Substituents on Biological Potency

The nature of substituents on the benzimidazole core and its appended rings, whether they are aromatic or alkyl, plays a significant role in determining biological potency.

Aromatic substituents , such as a phenyl ring at the C-2 position, have been shown to increase tuberculostatic activity. nih.gov In the case of 2-phenyl-substituted benzimidazoles evaluated for anti-inflammatory properties, an unsubstituted phenyl ring was generally preferred for inhibiting COX-1, COX-2, and 5-lipoxygenase. nih.gov However, specific substitutions on this phenyl ring could tailor the selectivity; for example, a hydrophilic group enhanced COX-2 inhibition, while a methoxy (B1213986) group favored 5-lipoxygenase inhibition. nih.gov For sirtuin inhibitors, the substitution pattern on a terminal benzene ring was critical, with ortho- and para-substituted compounds showing markedly higher potency than meta-substituted ones (with the exception of halogen substituents). nih.gov The presence of electron-withdrawing groups, such as fluoro or nitro, at the meta or para positions of a phenyl ring has been linked to antimicrobial properties. nih.gov

Conversely, alkyl substituents often have a different impact. The introduction of a long alkyl chain at the C-2 position was found to decrease the in vitro potency of certain antitubercular agents. nih.gov This suggests that bulky or overly lipophilic alkyl groups in certain positions can be detrimental to activity, possibly by causing steric clashes within the target's binding site.

Correlation between Electronic Parameters and Pharmacological Activity

Quantitative structure-activity relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. youtube.com For nitroaromatic and benzimidazole compounds, various electronic and physicochemical descriptors have been identified as being highly relevant to their pharmacological effects. nih.govscirp.org

For benzimidazole derivatives specifically, QSAR models have been developed to predict their effectiveness against various targets, including Mycobacterium tuberculosis. scirp.org These models often incorporate quantum chemical descriptors like:

Chemical Potential (μ): Measures the tendency of the electron cloud to escape the molecule. scirp.org

Polarizability (α): Describes the deformability of the electron cloud. scirp.org

Lipophilicity (logP): Relates to the compound's ability to cross cell membranes. scirp.org

Studies have shown that increasing descriptors like the molecular connectivity index and the local charge surface index can improve the antibacterial activity of certain nitro-containing compounds. who.int The electronic nature of substituents elsewhere on the molecule can also modulate the properties of the nitro group itself; for instance, an electron-donating group in the para position can decrease the rotation of the nitro group, while an electron-withdrawing group can increase it. researchgate.net

Steric and Conformational Effects on Receptor Binding and Biological Response

The three-dimensional shape and flexibility of a molecule are critical for its ability to bind to a biological receptor. Steric and conformational effects play a significant role in the SAR of 5-nitro-1-(1-phenylethyl)-1H-benzimidazole analogues.

Steric hindrance occurs when the size of a substituent prevents the optimal alignment of the ligand within the receptor's binding site. nih.govcore.ac.uk A clear example is seen in 1-phenylbenzimidazole inhibitors, where the binding pocket is narrow. nih.gov This conformational constraint allows for a maximum torsion angle of about 40 degrees between the phenyl and benzimidazole rings for effective binding. nih.gov Consequently, analogues with substituents at the 7-position of the benzimidazole or the 2'-position of the phenyl ring are inactive because these substitutions force a larger, unfavorable torsion angle. nih.gov

Bioisosteric Modifications and Their Effect on Activity and Solubility

Bioisosterism is a strategy in medicinal chemistry where an atom or a group of atoms in a lead compound is replaced by another with similar physical or chemical properties to enhance potency, improve selectivity, alter metabolism, or increase solubility. ajptr.comresearchgate.net

This strategy has been applied to benzimidazole and nitroaromatic compounds. A classic example involves replacing the essential nitro group. In one study, the bioisosteric replacement of a C-5 nitro group with other electron-withdrawing groups like cyano (-CN), bromo (-Br), or chloro (-Cl) led to a tenfold decrease in antitubercular activity, demonstrating the unique importance of the nitro moiety in that specific scaffold. nih.gov

Bioisosteric modifications are also used to improve physicochemical properties like solubility. For instance, to create more soluble analogues of 1-phenylbenzimidazole PDGFR inhibitors, derivatives with cationic side chains (5-OR) were prepared. nih.gov These analogues maintained potent enzymatic inhibition while having improved solubility characteristics. nih.gov The replacement of hydrogen with fluorine is another common bioisosteric strategy used to block metabolic soft spots or to influence electronic properties and enhance potency. nih.gov Similarly, entire functional groups can be replaced. The carboxylic acid group, for example, is often replaced by a tetrazole ring, which is a non-classical bioisostere that mimics the acidic proton and charge distribution of the carboxylate but is more lipophilic. pressbooks.pub Such modifications are crucial for optimizing a lead compound into a viable drug candidate.

Future Perspectives and Research Directions

Design and Synthesis of Next-Generation Benzimidazole (B57391) Derivatives

The future design of derivatives based on the 5-nitro-1-(1-phenylethyl)-1H-benzimidazole scaffold will focus on systematic structural modifications to enhance potency, selectivity, and pharmacokinetic properties. Key synthetic strategies will be crucial for generating chemical diversity.

Key Synthetic Approaches:

The synthesis of novel analogues can be achieved through established and innovative methods. The classical Phillips synthesis, involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives, remains a fundamental approach. dtic.milnih.gov For the title compound's analogues, this would involve reacting 4-nitro-1,2-phenylenediamine with various substituted phenylacetic acids. A more direct and common method for creating 2-substituted benzimidazoles is the condensation of 4-nitro-1,2-phenylenediamine with a range of aldehydes, often using an oxidizing agent like sodium metabisulfite. nih.govscholarsresearchlibrary.com

Subsequent N-alkylation at the N-1 position is a critical step for introducing moieties like the 1-phenylethyl group, which can significantly influence biological activity. nih.gov Research into the synthesis of the closely related isomer, 6-nitro-1-(2-phenylethyl)-1H-benzimidazole, was successfully achieved by reacting 5-nitrobenzimidazole (B188599) with 2-bromoethylbenzene in the presence of a base. researchgate.net This highlights a viable pathway for creating diverse N-1 substituted derivatives.

Modern synthetic techniques, such as microwave-assisted synthesis, offer significant advantages, including reduced reaction times and improved yields, and represent a "green chemistry" approach to producing these derivatives. nih.govmdpi.com

Table 1: Synthetic Strategies for Benzimidazole Derivatives

Method Description Key Reactants Advantages
Phillips Synthesis Condensation of an o-diamine with a carboxylic acid or its derivative under acidic conditions. dtic.milnih.gov 4-nitro-1,2-phenylenediamine, substituted phenylacetic acids Well-established, good for certain 2-substituted derivatives.
Aldehyde Condensation Reaction of an o-diamine with an aldehyde, followed by oxidative cyclization. scholarsresearchlibrary.com 4-nitro-1,2-phenylenediamine, substituted benzaldehydes High versatility, broad substrate scope for 2-aryl derivatives.
N-Alkylation Introduction of a substituent on the imidazole (B134444) nitrogen using an alkyl halide in the presence of a base. nih.govresearchgate.net 5-nitro-1H-benzimidazole, substituted alkyl halides Crucial for creating N-1 substituted analogues with tailored properties.

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the condensation and/or alkylation reactions. nih.govmdpi.com | Same as above | Faster reaction rates, higher yields, environmentally friendly. |

Future design will explore modifications at three key positions: the N-1 phenylethyl group (e.g., introducing substituents on the phenyl ring), the C-2 position (e.g., adding various aryl or heterocyclic rings), and the C-5 nitro group (e.g., replacing it with other electron-withdrawing or -donating groups). nih.gov

Exploration of Novel Molecular Targets and Therapeutic Applications

While benzimidazoles are known for a broad spectrum of bioactivity, future research on this compound derivatives should focus on identifying and validating specific molecular targets to develop highly selective therapies. nih.gov

The existing literature on related compounds suggests several promising therapeutic avenues:

Antimicrobial and Antifungal Agents: Benzimidazole derivatives have been shown to be effective against various bacterial and fungal strains. nih.govnih.gov Some compounds function by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov The nitro group, in particular, is a key feature of drugs used against micro-aerophilic parasites like Giardia lamblia, where it can interact with proteins in the thioredoxin-mediated redox network. nih.gov

Anticancer Agents: The structural similarity of benzimidazoles to purine (B94841) nucleosides allows them to interact with various biopolymers, making them attractive anticancer candidates. nih.govacs.org A key molecular target for both anticancer and antimicrobial activity is Dihydrofolate Reductase (DHFR), an enzyme essential for DNA synthesis. nih.gov

Antihypertensive Agents: Certain 5-nitro benzimidazole derivatives have been designed as potent angiotensin II type 1 (AT1) receptor antagonists. nih.gov One lead compound demonstrated significant and durable antihypertensive effects in rat models, suggesting this is a valuable area for exploration. nih.gov

Antiparasitic Agents: Beyond antiprotozoal activity, benzimidazoles are widely used as anthelmintics. nih.gov While some act by inhibiting tubulin polymerization, research indicates that potent antiparasitic activity is not always linked to this mechanism, suggesting the existence of other novel targets. nih.gov

Table 2: Potential Molecular Targets and Therapeutic Applications

Therapeutic Area Potential Molecular Target(s) Rationale/Evidence
Antimicrobial/Antifungal Ergosterol Biosynthesis Enzymes nih.gov, Thioredoxin Reductase nih.gov, Dihydrofolate Reductase (DHFR) nih.gov Established mechanism for antifungals; nitro-group activity in parasites; dual-activity target.
Anticancer Dihydrofolate Reductase (DHFR) nih.gov, Tubulin nih.gov Essential enzyme for cell proliferation; disruption of microtubule dynamics.
Antihypertensive Angiotensin II Type 1 (AT1) Receptor nih.gov Proven target for related 5-nitro benzimidazoles with potent in vivo activity.

| Antiparasitic | Tubulin Polymerization nih.gov, Novel uncharacterized targets | Known mechanism for anthelmintics; evidence of high potency via other mechanisms. |

Future work should involve screening libraries of this compound analogues against these targets to identify lead compounds for various diseases.

Advanced Computational Modeling for Lead Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular interactions and properties, thereby guiding the synthesis of the most promising candidates.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of newly designed derivatives within the active site of a target protein. For instance, docking studies on 5-nitro benzimidazoles with the AT1 receptor model helped identify key interactions and prioritize compounds for synthesis. scholarsresearchlibrary.com Similar studies targeting DHFR or microbial enzymes could optimize the scaffold for antimicrobial or anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By developing QSAR models for derivatives of this compound, researchers can identify the physicochemical properties (e.g., polar surface area, hydrophobicity) that are critical for a desired activity, enabling more rational design of future analogues.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds. nih.gov This allows for the early-stage filtering of candidates that are likely to have poor pharmacokinetic properties or toxicity issues, saving significant time and resources.

Table 3: Computational Tools for Lead Optimization

Computational Method Application in Drug Design Example from Benzimidazole Research
Molecular Docking Predicts binding mode and affinity to a biological target. Docking of 5-nitro benzimidazoles into the AT1 receptor to guide the design of antihypertensives. scholarsresearchlibrary.com
QSAR Correlates chemical structure with biological activity to guide design. Used to identify critical descriptors for the antifungal activity of benzimidazole derivatives.

| ADMET Profiling | Predicts pharmacokinetic and toxicity properties of drug candidates. | In silico ADMET profiles were generated for novel benzimidazoles to compare them with reference drugs. nih.gov |

Integrating these computational approaches will be essential for the efficient optimization of leads derived from the this compound structure.

Strategies to Address Antimicrobial Resistance Mechanisms

The global rise of antimicrobial resistance is a critical public health threat, necessitating the development of novel agents that can overcome existing resistance mechanisms. antibiotics-chemotherapy.ru Benzimidazole derivatives offer several strategic avenues to address this challenge.

One primary strategy involves structural modification to evade bacterial defense systems. For example, studies have shown that polyhalogenated 2-(trifluoromethyl)benzimidazoles exhibit potent antibacterial activity, suggesting that strategic halogenation of the this compound core could yield compounds that are effective against resistant strains. antibiotics-chemotherapy.ru

A second strategy is to target novel or underexploited microbial pathways. The nitro group itself is a key feature. Its mechanism of action typically involves reductive activation within the microbial cell to produce cytotoxic radical species that can damage DNA and other macromolecules. nih.govresearchgate.net This bio-reductive activation is often mediated by enzyme systems unique to anaerobic or microaerophilic pathogens, potentially bypassing common resistance mechanisms like efflux pumps or target-site mutations that affect other antibiotic classes.

Furthermore, developing compounds that inhibit targets essential for microbial survival but are not addressed by current drugs, such as quorum sensing pathways or virulence factor production, represents a promising frontier for new benzimidazole-based therapeutics. antibiotics-chemotherapy.ru

Integration of Multi-Target Directed Ligand Design Principles

A modern approach in drug discovery is the design of single molecules that can modulate multiple biological targets simultaneously. This strategy of creating Multi-Target Directed Ligands (MTDLs) is particularly relevant for complex diseases like cancer or infections where hitting multiple pathways can lead to synergistic effects and reduce the likelihood of resistance.

The benzimidazole scaffold is exceptionally well-suited for MTDL design. Research has already demonstrated the synthesis of N-alkylated benzimidazole derivatives that possess potent antiproliferative, antifungal, and antibacterial activities within the same molecule. acs.org Another study successfully developed novel N-substituted 6-nitro-1H-benzimidazole derivatives that showed strong activity as both anticancer and antimicrobial agents, with molecular docking suggesting that DHFR could be a common target. nih.gov

Future research should purposefully integrate MTDL principles into the design of this compound analogues. This would involve combining structural motifs known to confer activity against different targets onto the single benzimidazole framework. For example, one could design a hybrid molecule that incorporates features necessary for AT1 receptor antagonism (for hypertension) with those required for inhibiting a microbial enzyme, potentially creating a single drug to treat both hypertension and a co-morbidity infection, which is common in vulnerable patient populations.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 5-nitro-1-(1-phenylethyl)-1H-benzimidazole and its analogues?

  • Methodology : The synthesis typically involves nitro-substituted benzimidazole cores functionalized via alkylation or Mannich reactions. For example, substituents like phenylethyl groups can be introduced using nucleophilic substitution or reductive alkylation. A common approach involves reacting 5-nitrobenzimidazole with 1-phenylethyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the target compound.

Q. How can the structural identity of this compound be confirmed?

  • Methodology : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm proton environments and substituent positions. For example, the phenylethyl group shows aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 4.5–5.0 ppm .
  • X-ray crystallography : Single-crystal X-ray diffraction (using SHELX or WinGX ) resolves bond lengths and angles. Data collection at low temperature (e.g., 100 K) minimizes thermal motion errors .

Q. What solvent systems are optimal for recrystallizing nitro-substituted benzimidazoles?

  • Methodology : Polar aprotic solvents like DMSO or DMF are avoided due to high boiling points. Ethanol/water or ethyl acetate/hexane mixtures are preferred for recrystallization, yielding high-purity crystals suitable for XRD .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence the biological activity of 5-nitrobenzimidazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare analogues with varying substituents (e.g., 2-fluorophenyl vs. 4-methoxyphenyl) using in vitro assays. For example, 2-(4-fluorophenyl)-5-nitrobenzimidazole derivatives demonstrated enhanced anthelmintic activity over piperazine citrate .
  • Computational modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) to rationalize activity trends .

Q. What crystallographic software tools are recommended for refining nitrobenzimidazole structures?

  • Methodology :

  • Refinement : SHELXL (for small-molecule refinement) handles high-resolution data and twinning effects. Use the Olex2 interface for real-time visualization .
  • Validation : Check for residual electron density peaks (< 0.5 eÅ⁻³) and R-factor convergence (R1 < 5%) .

Q. How can nitro group reduction in benzimidazoles be controlled to avoid side reactions?

  • Methodology :

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol at 25°C. Monitor via TLC to halt reduction at the amine stage .
  • Chemoselective agents : Sodium dithionite (Na₂S₂O₄) selectively reduces nitro groups without affecting benzimidazole cores .

Q. What analytical challenges arise in characterizing nitrobenzimidazole degradation products?

  • Methodology :

  • LC-MS/MS : Monitor degradation under stress conditions (heat, light, pH extremes). Use a C18 column (ACN/0.1% formic acid gradient) and ESI+ mode for fragmentation patterns .
  • Stability studies : Store compounds at –20°C in amber vials to prevent photodegradation .

Data Contradiction Analysis

Q. Why do some studies report conflicting bioactivity data for nitrobenzimidazoles?

  • Resolution :

  • Purity discrepancies : Impurities from incomplete synthesis (e.g., unreacted phenylethyl halides) can skew biological assays. Validate purity via HPLC (>98%) before testing .
  • Assay variability : Differences in cell lines (e.g., Pheretima posthuma vs. mammalian models) or incubation times affect results. Standardize protocols using WHO guidelines .

Q. How reliable are DFT-predicted electronic properties for nitrobenzimidazoles?

  • Critical evaluation :

  • Basis set limitations : 6-31G* may underestimate conjugation effects in nitro groups. Compare with higher-level methods (e.g., CCSD(T)) for critical orbitals .
  • Experimental validation : Correlate DFT-predicted dipole moments with XRD-derived electrostatic potential maps .

Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyBond length/angle determinationMo Kα radiation (λ = 0.71073 Å), 100 K
DFT CalculationsHOMO-LUMO analysisB3LYP/6-31G*, gas-phase optimization
Catalytic HydrogenationNitro group reduction10% Pd/C, H₂ (2 atm), ethanol, 25°C, 2 h
LC-MS/MSDegradation product identificationC18 column, ESI+, m/z 100–800

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.